NF-κB Transcriptional Inhibition: Head-to-Head Potency Comparison in HepG2 Cells
In a systematic evaluation of fifteen Aloe-derived compounds using a TNFα-induced NF-κB luciferase reporter assay in HepG2 cells, aloenin aglycone (compound 13) demonstrated significant inhibitory activity with an IC50 of 18.7 μM, ranking among the three most potent NF-κB inhibitors in the panel [1]. This potency is notably superior to aloesin, which exhibits an IC50 of 31.5 μM for tyrosinase inhibition [2], and mechanistically distinct from barbaloin, which primarily suppresses NF-κB via ROS-mediated PI3K/AKT pathway modulation rather than direct transcriptional inhibition [3].
| Evidence Dimension | NF-κB transcriptional activity inhibition (IC50) |
|---|---|
| Target Compound Data | 18.7 μM |
| Comparator Or Baseline | Aloesin: 31.5 μM (tyrosinase inhibition; direct NF-κB IC50 not reported); Barbaloin: No direct NF-κB transcriptional IC50 reported; mechanism involves ROS-mediated pathway modulation |
| Quantified Difference | Aloenin aglycone demonstrates measurable NF-κB transcriptional inhibition (18.7 μM), whereas comparator data for this specific assay endpoint are limited or reflect different mechanisms |
| Conditions | HepG2 cells stimulated with 10 ng/mL TNFα; NF-κB luciferase reporter assay |
Why This Matters
For researchers targeting the NF-κB pathway in inflammation models, aloenin aglycone provides a validated, quantitative benchmark (IC50 18.7 μM) that is not readily available or comparable for many Aloe analogs, enabling more precise experimental design and dose selection.
- [1] Sun YN, et al. Isolation and identification of chromone and pyrone constituents from Aloe and their anti-inflammatory activities. Journal of Functional Foods. 2016;21:232-239. IC50 values for compounds 4, 9, and 13 range 14.92-18.70 μM. View Source
- [2] Merino JJ, et al. Biological activities of hydroxyanthracene derivatives (HADs) from Aloe species and their potential uses. Phytochemistry Reviews. 2025;24:2387-2415. Aloesin IC50 31.5 μM (tyrosinase). View Source
- [3] Jiang K, et al. Barbaloin protects against lipopolysaccharide (LPS)-induced acute lung injury by inhibiting the ROS-mediated PI3K/AKT/NF-κB pathway. International Immunopharmacology. 2018. View Source
